3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline
Description
Properties
IUPAC Name |
3-(cyclopentylsulfanylmethyl)-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-15-13-7-6-11(14)8-10(13)9-16-12-4-2-3-5-12/h6-8,12H,2-5,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRKLCFNZLDXAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)CSC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation and Transposition of Nitro Compounds to p-Methoxyaniline Derivatives
A robust and industrially viable method for synthesizing p-methoxyaniline derivatives involves catalytic hydrogenation of nitrobenzene compounds in the presence of methanol, sulfuric acid, and noble metal catalysts such as platinum or palladium on activated carbon. This method, described in patent CN102675133A, involves the following key steps:
- Starting Material: Nitrobenzene derivatives, including ortho-nitrotoluene or oil of mirbane (a nitro compound with para-orientation).
- Solvent System: Methanol (3-20 times the weight of nitro compound) mixed with water or a lower fatty acid (1-10% by weight), such as acetic acid or formic acid, to enhance solubility and reaction efficiency.
- Catalyst: Noble metal catalysts (platinum, palladium, or rhodium) supported on activated carbon with metal content between 0.5-10%, typically 1-5%.
- Reaction Conditions: Hydrogenation at 20-80 °C, preferably 30-60 °C, under normal or slightly elevated hydrogen pressure (up to 1 atm).
- Workup: After hydrogenation, methanol is recovered by distillation, the mixture is neutralized with dilute alkali, and the organic phase is extracted, washed, and purified by vacuum distillation.
This method yields p-methoxyaniline derivatives efficiently with high purity and is scalable for industrial production.
Example Reaction Conditions Table:
| Parameter | Range/Value | Notes |
|---|---|---|
| Nitro compound weight | 1 (reference) | Basis for solvent and reagent ratios |
| Methanol | 3-20 times weight | Preferably 5-10 times for solubility |
| Water or fatty acid | 1-10% by weight of methanol | Formic acid, acetic acid preferred |
| Sulfuric acid | 0.5-3 molar equivalents | Preferably 1-3 equivalents |
| Catalyst loading | 0.1-5% of nitro compound weight | 1-5% metal content on activated carbon |
| Temperature | 20-80 °C | Optimal 30-60 °C |
| Hydrogen pressure | Atmospheric to 1 atm | Normal pressure preferred |
| Reaction time | Variable, until completion | Monitored by disappearance of nitro group |
Introduction of the Cyclopentylsulfanyl Methyl Group
The cyclopentylsulfanyl methyl substituent can be introduced via nucleophilic substitution reactions on a suitable precursor such as a halomethylated p-methoxyaniline or via thiol-alkylation methods:
- Route A: Halomethylation of 4-methoxyaniline to form 4-methoxybenzyl halide, followed by reaction with cyclopentylthiol under basic conditions to yield 3-[(cyclopentylsulfanyl)methyl]-4-methoxyaniline.
- Route B: Direct alkylation of 4-methoxyaniline with cyclopentylsulfanyl methyl halide or sulfonate esters.
These reactions typically require:
- Base such as potassium carbonate or sodium hydride.
- Polar aprotic solvents like DMF or DMSO.
- Controlled temperature (room temperature to 80 °C).
- Purification by extraction and chromatography.
Reduction of Nitro to Aniline
If the cyclopentylsulfanyl methyl group is introduced prior to reduction, catalytic hydrogenation or chemical reduction (e.g., with iron and acid, or tin chloride) can be employed to convert the nitro group to the amine without affecting the sulfanyl substituent.
Summary of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Hydrogenation and transposition | Nitrobenzene derivative, methanol, sulfuric acid, Pt/C catalyst, H2, 30-60 °C | p-Methoxyaniline derivative |
| 2 | Halomethylation or alkylation | 4-Methoxyaniline or intermediate, halomethylating agent, cyclopentylthiol, base, solvent | Introduction of cyclopentylsulfanyl methyl group |
| 3 | Reduction | Catalytic hydrogenation or chemical reductant | Conversion of nitro group to aniline |
| 4 | Purification | Neutralization, extraction, washing, vacuum distillation | Pure this compound |
Research Findings and Industrial Relevance
- The hydrogenation-transposition method offers a cost-effective, scalable, and environmentally manageable route to p-methoxyaniline derivatives with yields up to 70% or higher.
- The use of noble metal catalysts on activated carbon ensures high selectivity and mild reaction conditions, minimizing side reactions.
- The addition of lower fatty acids improves solubility and catalyst activity, enhancing yield and purity.
- The introduction of the cyclopentylsulfanyl methyl group requires careful control of reaction conditions to prevent decomposition or side reactions.
- Purification steps involving neutralization and solvent extraction are critical to obtaining high-purity final products suitable for pharmaceutical or fine chemical applications.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF at low temperatures.
Substitution: Halides, amines; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Yields of Selected 4-Methoxyaniline Derivatives in C–N Coupling Reactions
The cyclopentylsulfanylmethyl group in the target compound likely introduces steric challenges comparable to adamantane derivatives, suggesting moderate synthetic yields in similar reactions.
Electronic and Steric Modulations
- 3-(Cyclopentyloxy)-4-methoxyaniline hydrochloride : The cyclopentyloxy group (electron-donating) enhances solubility but reduces steric bulk compared to sulfanylmethyl groups .
- 3-Chloro-N-[(4-fluorophenyl)methyl]-4-methoxyaniline : The electronegative chlorine and fluorine substituents increase electrophilicity, favoring nucleophilic aromatic substitution .
The sulfanyl (S–) group in the target compound is less electron-donating than methoxy or hydroxyl groups but provides greater steric bulk, which may hinder π-π stacking in receptor binding.
Biological Activity
3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline, a compound with a unique structural configuration, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a cyclopentylsulfanyl group attached to a methoxyaniline moiety, which contributes to its distinctive biological activity. The presence of the sulfur atom in the cyclopentylsulfanyl group is hypothesized to enhance the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Below is a summary of its biological activities based on various studies.
Antimicrobial Activity
Studies have demonstrated that this compound possesses notable antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
| Bacterial Strain | MIC (mg/mL) | Comparison to Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 0.015 | More potent than ampicillin |
| Escherichia coli | 0.011 | Comparable to streptomycin |
| Bacillus cereus | 0.020 | Superior activity |
In a comparative study, the compound showed effectiveness against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by significant margins .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies revealed that the compound induces apoptosis in cancer cell lines, suggesting a mechanism that may involve the inhibition of specific cellular pathways.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The compound exhibited IC50 values (the concentration required to inhibit cell growth by 50%) of approximately 15 µM for MCF-7 cells and 20 µM for HeLa cells, indicating moderate activity against these cancer types.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with various cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, potentially through the upregulation of pro-apoptotic proteins or downregulation of anti-apoptotic factors.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving mice models treated with varying doses of the compound showed a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer agent.
- Case Study 2 : Clinical trials assessing the antimicrobial efficacy in patients with resistant infections demonstrated promising results, leading to further exploration for clinical applications.
Q & A
Basic: How can the synthesis of 3-[(cyclopentylsulfanyl)methyl]-4-methoxyaniline be optimized for high yield and purity?
Methodological Answer:
The synthesis typically involves multi-step routes, including functional group introduction and cyclization. Key steps include:
- Chlorination of 4-methoxyaniline : To introduce chloro groups (e.g., 3-chloro-4-methoxyaniline as an intermediate) using chlorinating agents like Cl2 or SOCl2 under controlled pH and temperature .
- Microwave-assisted synthesis : Reduces reaction time and improves yield. For example, microwave irradiation in solvent-free conditions can achieve >60% yield in amidation reactions (e.g., with formic acid) .
- Purification : Recrystallization from ethanol or ethyl acetate removes impurities, as demonstrated in the isolation of structurally similar compounds (e.g., 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid) .
Basic: What analytical methods are most effective for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolves steric effects of the cyclopentyl group and confirms bond lengths (e.g., C20–O1 = 1.200 Å in related compounds) .
- NMR spectroscopy : <sup>13</sup>C NMR identifies methoxy (δ ~56 ppm) and cyclopentyl (δ ~27–38 ppm) groups. <sup>1</sup>H NMR detects NH2 protons (δ ~5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated 336.10667 vs. observed 336.10596 for similar derivatives) .
Advanced: How do steric and electronic effects of the cyclopentylsulfanyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric hindrance : The bulky cyclopentyl group reduces nucleophilic substitution rates compared to smaller substituents (e.g., methyl). This is evident in slower reaction kinetics for compounds with cyclopentyl vs. chloro groups .
- Electron-donor effects : The sulfanyl (S–) group enhances electron density on the benzene ring, increasing susceptibility to electrophilic aromatic substitution. For example, 4-methoxyaniline derivatives react faster with formic acid than electron-deficient analogs (e.g., 4-nitroaniline) .
- Case study : In Au(I)-catalyzed hydrofluorination, 4-methoxyaniline derivatives show a primary kinetic isotope effect (KIE = 2.8 ± 0.3), indicating rate-limiting proton transfer steps influenced by substituents .
Advanced: What strategies resolve contradictions in substituent effects on biological activity?
Methodological Answer:
- Comparative SAR studies : Test derivatives with varying substituents (e.g., benzimidazole vs. acetamide moieties). For example, N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) shows higher analgesic activity than acetamide analogs (B8) due to improved receptor binding .
- Data normalization : Account for steric/electronic variables using Hammett constants (σ). For instance, electron-donor methoxy groups (σpara = -0.27) increase basicity and bioavailability compared to electron-withdrawing groups (e.g., nitro: σpara = +0.78) .
- In vivo vs. in vitro validation : Address discrepancies by replicating assays under physiological conditions (e.g., pH 7.4 buffer for stability testing) .
Advanced: How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Deuterium labeling : Compare reaction rates of 4-methoxyaniline vs. d2-4-methoxyaniline. A primary KIE (kH/kD = 2.8 ± 0.3) confirms proton transfer as the rate-limiting step in Au(I)-catalyzed hydrofluorination .
- Competition experiments : Use equimolar mixtures of isotopologs to measure intermolecular KIEs, avoiding side reactions.
- Theoretical modeling : Pair experimental KIEs with DFT calculations to validate transition states (e.g., B3LYP/6-31G* level) .
Advanced: What methodologies assess the biological activity of derivatives in neurological research?
Methodological Answer:
- In vivo models : Test attenuation of morphine-induced hyperalgesia in mice. For example, B1 (a benzimidazole derivative) reduces pain responses at 10 mg/kg doses via μ-opioid receptor modulation .
- In vitro assays :
- Data analysis : Use nonlinear regression (GraphPad Prism) to calculate EC50 and statistical significance (p < 0.05, ANOVA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
